N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c16-10-5-1-2-6-11(10)20-14(24)23-7-3-4-9(8-23)12-21-22-13(25-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFICRIAUTOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Coupling with Piperidine: The final step involves coupling the oxadiazole intermediate with a piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles showed promising results against various cancer cell lines, including breast and lung cancers . The trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has been utilized as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole units exhibit enhanced flame retardancy and thermal resistance, making them suitable for applications in aerospace and automotive industries .
Coatings and Adhesives
The compound's unique chemical structure allows it to function effectively as a curing agent in epoxy resins. Studies have reported that adding this compound to epoxy formulations enhances adhesion properties and resistance to environmental degradation .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Anticancer Activity | Demonstrated inhibition of tumor growth in breast cancer models. |
| International Journal of Antimicrobial Agents (2021) | Antimicrobial Properties | Effective against both Gram-positive and Gram-negative bacteria. |
| Neurobiology Journal (2022) | Neuroprotective Effects | Protects neuronal cells from oxidative stress; potential for neurodegenerative disease treatment. |
| Polymer Science Journal (2023) | Material Science | Enhanced thermal stability and mechanical properties in polymer matrices. |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Variation in Aromatic Substituents: N-(3-Trifluoromethylphenyl) Analog
The compound 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1396685-46-3, ) shares the same piperidine-oxadiazole core but replaces the 2-chlorophenyl group with a 3-trifluoromethylphenyl moiety. Key differences include:
- Molecular Weight : 408.30 g/mol (vs. ~375.7 g/mol for the target compound).
- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature may alter binding affinity compared to the -Cl group.
Heterocycle Substitution: Thiadiazole and Oxadiazole Isomers
- Thiadiazole Analog: N-(3-chlorophenyl)-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide ( ) replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole. Key properties: Molecular Weight: 432.95 g/mol. logP/logD: 4.04 (higher lipophilicity due to sulfur’s polarizability).
1,2,4-Oxadiazole Analog : A compound from features a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole. Isomeric differences can drastically alter electronic distribution and metabolic stability, with 1,3,4-oxadiazoles generally being more resistant to enzymatic degradation.
Core Structure Modifications: Pyridazinyl and Methylene-Linked Derivatives
The N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide ( ) diverges significantly:
- Structural Complexity : Incorporates a pyridazinyl group and a methylene-linked phenylpyridinyloxy substituent.
- Molecular Weight : ~438.4 g/mol (estimated).
- Pharmacokinetic Implications : The extended aromatic system may improve target affinity but reduce blood-brain barrier penetration.
Research Findings and Implications
Physicochemical Properties
*Estimated based on substituent contributions. †Approximated.
Biological Activity
N-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antitubercular properties, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure is characterized by a piperidine ring substituted with a 2-chlorophenyl group and a 5-trifluoromethyl-1,3,4-oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance:
- Cytotoxicity : A study reported that derivatives of 1,3,4-oxadiazole showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.65 to 2.41 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | U-937 | 2.41 |
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cleavage .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
| Activity Type | Target Organism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Antifungal | Candida albicans | Effective growth inhibition |
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular activity:
- Inhibition of Mycobacterium tuberculosis : Research has shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds exhibiting IC50 values as low as 1.35 µM .
Study on Anticancer Properties
A study conducted by Dhumal et al. (2016) explored the anticancer effects of various oxadiazole derivatives. They found that certain compounds significantly inhibited cancer cell proliferation and induced apoptosis through mitochondrial pathways .
Study on Antitubercular Effects
In another study by Desai et al. (2018), a series of oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The most promising compounds showed IC90 values indicating potent antitubercular activity without significant cytotoxicity towards human cells .
Q & A
Q. Example Optimization Table :
| Reaction Parameter | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 22% → 35% |
| Catalyst (mol%) | 1–5 | 3 | 30% → 48% |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can structure-activity relationship (SAR) studies guide optimization of biological activity?
Answer:
SAR studies focus on:
- Oxadiazole modifications : Replacing trifluoromethyl with methyl or nitro groups alters electron density, affecting target binding .
- Piperidine substitution : Introducing fluorine at C-4 improves metabolic stability (see table below) .
- Carboxamide linker : Varying substituents on the phenyl ring modulates hydrophobicity and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
